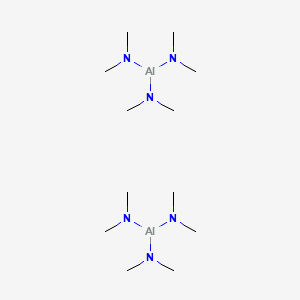
2,4,5-Trifluorophenyl isocyanate
Overview
Description
2,4,5-Trifluorophenyl isocyanate (TFPIC) is a chemical compound used in various scientific research applications. It is a reactive intermediate that has been widely used in organic synthesis due to its ability to form covalent bonds with a variety of nucleophiles.
Scientific Research Applications
Organometallic Chemistry and Catalysis
2,4,5-Trifluorophenyl isocyanate is utilized in the preparation of complexes with significant structural features. For example, in the study by Brennan and Andersen (2002), the isocyanate was involved in the preparation of uranium metallocene compounds, which demonstrated unique bonding characteristics and structural features, including a notable U-N bond interpreted as a triple bond due to the electron pairs' involvement in bonding to uranium (Brennan & Andersen, 2002).
Materials Science and Polymer Chemistry
In materials science, 2,4,5-Trifluorophenyl isocyanate is part of innovative processes for creating materials with unique properties. Mormann and Zimmermann (1996) synthesized mesogenic dicyanates, which upon cyclotrimerization formed s-triazine thermoset networks. This process showcases the application of 2,4,5-Trifluorophenyl isocyanate in creating materials with potential use in advanced technologies, including liquid crystalline thermosets (Mormann & Zimmermann, 1996).
Nanotechnology and Advanced Materials
Nanoporous materials represent another significant area of application. Leventis et al. (2016) reported the use of a triisocyanate reacting with boric acid to yield nanoporous polyurea networks. This research underscores the versatility of isocyanates in forming advanced materials with applications ranging from catalysis to environmental remediation (Leventis et al., 2016).
Organic Synthesis and Reaction Mechanisms
The carboboration of isocyanates, including those similar to 2,4,5-Trifluorophenyl isocyanate, has been studied to understand reaction mechanisms and synthesize novel compounds. Mehta and Goicoechea (2019) explored the reactivity of isocyanates with tris(pentafluorophenyl)borane, leading to the formation of heterocyclic compounds. This kind of research highlights the chemical reactivity of isocyanates and their potential in synthesizing complex organic molecules (Mehta & Goicoechea, 2019).
properties
IUPAC Name |
1,2,4-trifluoro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFGLMBBUHGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584916 | |
| Record name | 1,2,4-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenyl isocyanate | |
CAS RN |
932710-67-3 | |
| Record name | 1,2,4-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 932710-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)



![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)